molecular formula C7H13NO B009372 3-Ethyl-4-amino-3-pentene-2-one CAS No. 104076-25-7

3-Ethyl-4-amino-3-pentene-2-one

Cat. No. B009372
M. Wt: 127.18 g/mol
InChI Key: XUXMUXDYSNKLKI-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-amino-3-pentene-2-one, also known as EAP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EAP belongs to the class of α, β-unsaturated ketones and possesses a reactive double bond in the β-position to the carbonyl group. This compound has been synthesized using various methods and has shown promising results in several research areas.

Mechanism Of Action

The mechanism of action of 3-Ethyl-4-amino-3-pentene-2-one is not fully understood. However, it is believed that the reactive double bond in the β-position to the carbonyl group plays a crucial role in its biological activity. 3-Ethyl-4-amino-3-pentene-2-one has been shown to interact with various enzymes and proteins, leading to the inhibition of their activity. It has also been suggested that 3-Ethyl-4-amino-3-pentene-2-one may act as a free radical scavenger, protecting cells from oxidative damage.

Biochemical And Physiological Effects

3-Ethyl-4-amino-3-pentene-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-Ethyl-4-amino-3-pentene-2-one inhibits the growth of bacterial and fungal strains by disrupting their cell membranes and inhibiting their enzyme activity. 3-Ethyl-4-amino-3-pentene-2-one has also been shown to have antioxidant activity, protecting cells from oxidative stress. In vivo studies have demonstrated that 3-Ethyl-4-amino-3-pentene-2-one has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3-Ethyl-4-amino-3-pentene-2-one in lab experiments is its ease of synthesis and purification. 3-Ethyl-4-amino-3-pentene-2-one can be synthesized using various methods and has been optimized to increase yield and purity. Additionally, 3-Ethyl-4-amino-3-pentene-2-one has been shown to have low toxicity and high stability, making it a suitable candidate for various applications. However, one of the limitations of using 3-Ethyl-4-amino-3-pentene-2-one in lab experiments is its limited solubility in water, which may affect its efficacy in biological systems.

Future Directions

There are several future directions for the study of 3-Ethyl-4-amino-3-pentene-2-one. One of the major directions is the evaluation of its potential as a therapeutic agent for the treatment of various diseases. 3-Ethyl-4-amino-3-pentene-2-one has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and colitis. Additionally, 3-Ethyl-4-amino-3-pentene-2-one has been shown to have antioxidant activity, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another future direction is the development of 3-Ethyl-4-amino-3-pentene-2-one-based fluorescent probes for the detection of metal ions. 3-Ethyl-4-amino-3-pentene-2-one has been shown to have potential as a fluorescent probe for the detection of metal ions such as copper and iron, which may have implications in various fields such as environmental monitoring and medical diagnostics.
Conclusion:
In conclusion, 3-Ethyl-4-amino-3-pentene-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. 3-Ethyl-4-amino-3-pentene-2-one has been synthesized using various methods and has shown promising results in several research areas. 3-Ethyl-4-amino-3-pentene-2-one has been evaluated for its potential as a therapeutic agent, as well as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand the mechanism of action of 3-Ethyl-4-amino-3-pentene-2-one and its potential applications in various fields.

Synthesis Methods

3-Ethyl-4-amino-3-pentene-2-one can be synthesized using various methods. One of the most common methods is the Claisen-Schmidt condensation reaction between ethyl acetoacetate and p-nitrobenzaldehyde, followed by the reduction of the nitro group to an amino group. Another method involves the reaction of ethyl acetoacetate with p-anisidine and subsequent dehydration of the resulting product. These methods have been optimized to increase the yield and purity of 3-Ethyl-4-amino-3-pentene-2-one.

Scientific Research Applications

3-Ethyl-4-amino-3-pentene-2-one has been extensively studied for its potential applications in various scientific research areas. One of the major applications of 3-Ethyl-4-amino-3-pentene-2-one is in the field of organic synthesis, where it has been used as a key intermediate for the synthesis of various compounds. 3-Ethyl-4-amino-3-pentene-2-one has also been evaluated for its antibacterial and antifungal activities, showing promising results against various bacterial and fungal strains. Additionally, 3-Ethyl-4-amino-3-pentene-2-one has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

104076-25-7

Product Name

3-Ethyl-4-amino-3-pentene-2-one

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(Z)-4-amino-3-ethylpent-3-en-2-one

InChI

InChI=1S/C7H13NO/c1-4-7(5(2)8)6(3)9/h4,8H2,1-3H3/b7-5-

InChI Key

XUXMUXDYSNKLKI-ALCCZGGFSA-N

Isomeric SMILES

CC/C(=C(\C)/N)/C(=O)C

SMILES

CCC(=C(C)N)C(=O)C

Canonical SMILES

CCC(=C(C)N)C(=O)C

synonyms

3-Penten-2-one, 4-amino-3-ethyl-, (3Z)- (9CI)

Origin of Product

United States

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